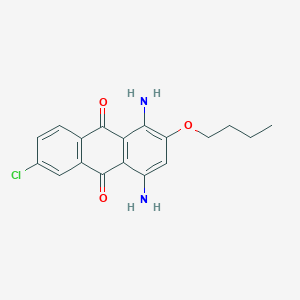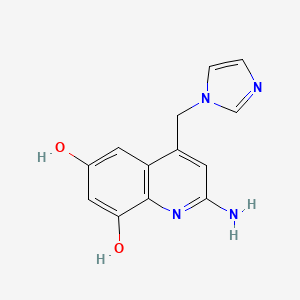
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol is an organic compound that features a quinoline core substituted with an imidazole group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Imidazole Group: The imidazole group can be introduced through a nucleophilic substitution reaction. For instance, 4-chloromethylquinoline can react with imidazole in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.
Substitution: The amino and hydroxyl groups on the quinoline ring can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, bases like potassium carbonate.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline core.
科学的研究の応用
Chemistry
In chemistry, 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemistry and molecular biology.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved conductivity or enhanced stability. It may also find applications in the production of dyes and pigments.
作用機序
The mechanism of action of 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol involves its interaction with molecular targets such as enzymes and receptors. The imidazole group can coordinate with metal ions, while the quinoline core can intercalate with DNA, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Imiquimod: An immune response modifier with an imidazole group.
Uniqueness
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinoline-6,8-diol is unique due to the combination of the imidazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler compounds.
特性
分子式 |
C13H12N4O2 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
2-amino-4-(imidazol-1-ylmethyl)quinoline-6,8-diol |
InChI |
InChI=1S/C13H12N4O2/c14-12-3-8(6-17-2-1-15-7-17)10-4-9(18)5-11(19)13(10)16-12/h1-5,7,18-19H,6H2,(H2,14,16) |
InChIキー |
WRMSQQHBTYVLSN-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CC2=CC(=NC3=C2C=C(C=C3O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


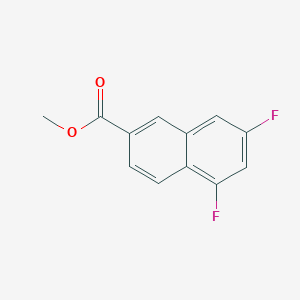
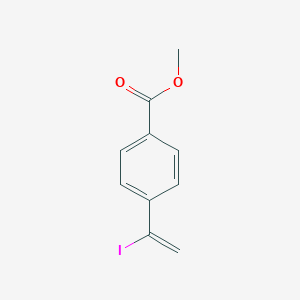
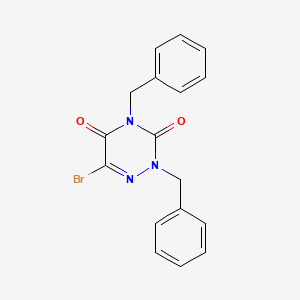
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)

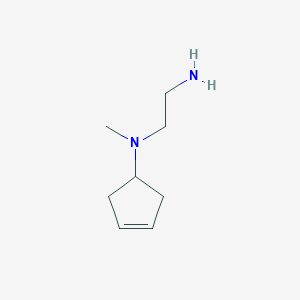
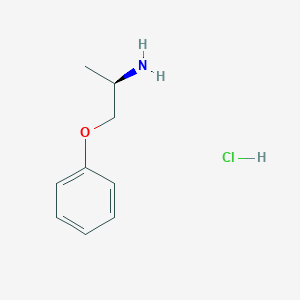
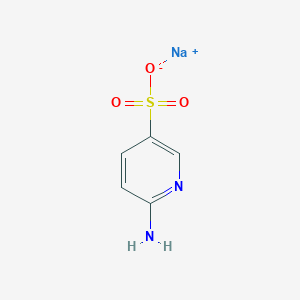
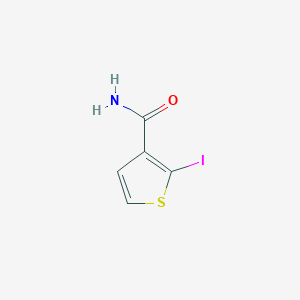
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)

